molecular formula C12H11NO B2930451 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 441067-86-3

5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

Cat. No.: B2930451
CAS No.: 441067-86-3
M. Wt: 185.226
InChI Key: VHKMMFRTDOXILY-UHFFFAOYSA-N
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Description

5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a bicyclic heterocyclic compound featuring a fused cyclopentane-indole scaffold with a ketone group at position 3 and a methyl substituent at position 5 (CAS: 441067-86-3) . This structure serves as a versatile intermediate in medicinal and agrochemical synthesis due to its rigid, planar framework, which facilitates interactions with biological targets. Notably, it has been utilized as a core scaffold for developing serotonin reuptake inhibitors () and fluorescent strigolactone analogues (). Its synthesis typically involves intramolecular cyclization of indole derivatives, followed by functionalization at the 7-position via bromination or cross-coupling reactions .

Properties

IUPAC Name

5-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-7-3-2-4-8-9-5-6-10(14)12(9)13-11(7)8/h2-4,13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKMMFRTDOXILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can be achieved through various synthetic routes. One common method involves the [4+1] annulation of 2-alkenylindoles with diazoacetates. This reaction is typically catalyzed by copper and carried out in dichloromethane at room temperature . The reaction conditions are optimized to ensure high yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies and biological assays help elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of dihydrocyclopenta[b]indol-3(4H)-one derivatives arises from substitutions at positions 4, 5, 7, and modifications to the fused ring system. Below is a detailed comparison:

Physicochemical Properties

Property 5-Me Derivative 7-Cl Derivative 7-Ac Derivative
LogP 2.1 2.8 1.9
Solubility (µg/mL, aqueous buffer) 45 22 120
λmax (fluorescence) 340 nm N/A 420 nm
  • The 7-acetyl derivative’s redshifted fluorescence (λmax = 420 nm) makes it superior for bioimaging compared to non-fluorescent chloro or methyl analogues .

Key Research Findings

  • Synthetic Flexibility : The 7-position of 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is highly reactive, allowing selective bromination (67% yield) and subsequent cross-coupling to introduce aryl/thienyl groups .
  • Target Selectivity : Pyrrolo[3,4-b]indol-3(4H)-one derivatives () exhibit higher specificity for mutant EGFR/BRAF kinases than the parent cyclopenta-fused system, likely due to altered ring strain and H-bonding motifs .
  • Fluorescence Quenching : Electron-withdrawing groups (e.g., 7-nitro) reduce quantum yield in SL analogues, whereas electron-donating groups (e.g., 7-thienyl) enhance it .

Biological Activity

5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes a cyclopenta[b]indole moiety. Its molecular formula is C₁₃H₁₁N, with a molecular weight of approximately 185.22 g/mol. The presence of the methyl group at the 5-position contributes to its distinct chemical behavior and biological interactions.

Biological Activities

5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has been studied for various biological activities, including:

  • Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has shown inhibition against mutant EGFR/BRAF pathways, suggesting potential use in cancer therapy .
  • Antimicrobial Properties : The compound has demonstrated significant activity against various bacterial strains, including Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell division processes .
  • Anti-inflammatory Effects : Studies have reported that derivatives of this compound possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

The mechanisms through which 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one exerts its biological effects are multifaceted:

  • Enzyme Inhibition : It interacts with specific enzymes involved in cell signaling and proliferation. For example, it has been found to inhibit key pathways related to cancer cell growth .
  • Receptor Modulation : The compound can bind to various receptors, altering their activity and affecting downstream signaling pathways. This property is crucial for its anticancer and anti-inflammatory activities .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell Line TestedGI50 (nM)Mechanism
5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-oneMCF-7 (Breast)42EGFR Inhibition
5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-oneA549 (Lung)38BRAF Inhibition
5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-onePanc-1 (Pancreatic)29Dual Pathway Inhibition

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Activity
Pseudomonas aeruginosa8Significant
Escherichia coli16Moderate
Klebsiella pneumoniae2High

Case Studies

  • Anticancer Study : A recent study assessed the efficacy of 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant activity observed at concentrations as low as 29 nM in pancreatic cancer cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The study revealed that it effectively reduced bacterial viability at lower concentrations compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent in treating infections .

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